molecular formula C31H29Cl2N7O2 B1191625 THZ1 Hydrochloride

THZ1 Hydrochloride

Cat. No.: B1191625
M. Wt: 602.51
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Cyclin-Dependent Kinases in Cellular Regulation

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle and transcription. nih.govnumberanalytics.com Their activity is dependent on binding to regulatory proteins called cyclins. khanacademy.org These CDK-cyclin complexes drive the progression of the cell through its various phases, ensuring that events like DNA replication and cell division occur in the correct sequence. frontiersin.org

CDKs are broadly categorized into those that primarily regulate the cell cycle (e.g., CDK1, CDK2, CDK4, and CDK6) and those associated with transcription (e.g., CDK7, CDK8, CDK9, CDK12, and CDK13). mdpi.com The transcriptional CDKs play a crucial role in regulating the activity of RNA polymerase II, the enzyme responsible for transcribing DNA into RNA. mdpi.com Dysregulation of CDK activity is a hallmark of many diseases, including cancer, leading to uncontrolled cell proliferation. nih.govmdpi.com This has made CDKs attractive targets for therapeutic intervention and for the development of chemical probes to study their function.

Discovery and Development of THZ1 Hydrochloride as a Covalent Inhibitor

THZ1 was identified through cell-based screening as a potent inhibitor of cell proliferation. nih.gov It is a phenylaminopyrimidine compound that features an acrylamide (B121943) group, which can react with cysteine residues in proteins. nih.gov This feature allows THZ1 to act as a covalent inhibitor, forming a permanent bond with its target. selleckchem.comglpbio.com

The development of THZ1 was a significant breakthrough as it represented a first-in-class covalent inhibitor for its primary target, CDK7. harvard.edu A non-reactive analog, THZ1-R, was also synthesized to serve as a negative control in experiments, helping to confirm that the covalent binding was responsible for the observed biological effects. nih.gov The discovery of THZ1's unique mechanism, which combines binding to the ATP pocket with covalent modification of a remote cysteine residue, provided a new strategy for achieving both potency and selectivity in kinase inhibition. glpbio.com

Overview of this compound's Specificity and Research Utility

This compound is a potent and selective covalent inhibitor of CDK7. medchemexpress.com It achieves its selectivity by targeting a cysteine residue (Cys312) located outside of the canonical kinase domain of CDK7. selleckchem.comapexbt.com This allosteric covalent binding mechanism is a key feature that distinguishes THZ1 from many other kinase inhibitors. glpbio.com

While highly potent against CDK7, THZ1 also demonstrates inhibitory activity against the closely related kinases CDK12 and CDK13. medchemexpress.comnih.gov This polypharmacology is an important consideration for researchers using THZ1. nih.gov The irreversible nature of its binding makes it a powerful tool for studying the consequences of sustained CDK7 inhibition. glpbio.comsigmaaldrich.com

The research utility of THZ1 is broad. It has been used to investigate the role of CDK7 in transcriptional regulation, particularly in the context of "super-enhancers" which are large clusters of enhancers that drive the expression of key oncogenes. nih.govaacrjournals.org Studies have shown that THZ1 can disrupt the transcription of genes crucial for the survival of certain cancer cells. apexbt.comnih.gov For example, in T-cell acute lymphoblastic leukemia (T-ALL), THZ1 has a profound effect on the expression of the RUNX1 gene, leading to cell death. glpbio.comapexbt.com Its ability to induce apoptosis in some cancer cell lines, as opposed to a permanent cell cycle arrest (senescence) induced by other CDK7 inhibitors, highlights its distinct mechanism of action.

Table 1: Kinase Inhibition Profile of THZ1

Kinase IC50 (nM) Inhibition Mechanism Reference
CDK7 3.2 Covalent medchemexpress.comapexbt.com
CDK12 250 Covalent sigmaaldrich.com
CDK13 - Covalent medchemexpress.com
JNK1 >75% inhibition at 1 µM Non-covalent chemicalprobes.org
JNK2 >75% inhibition at 1 µM Non-covalent chemicalprobes.org
JNK3 >75% inhibition at 1 µM Non-covalent chemicalprobes.org

Table 2: Anti-proliferative Activity of THZ1 in Cancer Cell Lines

Cell Line Cancer Type IC50 (nM) Reference
Jurkat T-cell Acute Lymphoblastic Leukemia 50 apexbt.com
Loucy T-cell Acute Lymphoblastic Leukemia 0.55 apexbt.com
KOPTK1 T-cell Acute Lymphoblastic Leukemia 0.49 sigmaaldrich.com
DND-41 T-cell Acute Lymphoblastic Leukemia 0.61 sigmaaldrich.com

Properties

Molecular Formula

C31H29Cl2N7O2

Molecular Weight

602.51

SMILES

ClC(C=N1)=C(C2=CNC3=C2C=CC=C3)N=C1NC4=CC(NC(C5=CC=C(NC(/C=C/CN(C)C)=O)C=C5)=O)=CC=C4.Cl

Synonyms

(E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide hydrochloride

Origin of Product

United States

Molecular Mechanisms of Thz1 Hydrochloride Action

Direct Kinase Target Engagement and Inhibition

THZ1's primary mode of action is the direct inhibition of specific transcriptional CDKs. This is achieved through a unique covalent binding mechanism that confers both potency and a degree of selectivity. While highly potent against CDK7, it also demonstrates inhibitory activity against CDK12 and CDK13, particularly at higher concentrations. researchgate.netaacrjournals.org

CDK7 is a core component of the general transcription factor TFIIH and plays a central role in both transcription and cell cycle control. nih.govmdpi.com THZ1 was first identified as a highly potent and selective covalent inhibitor of CDK7. sigmaaldrich.comresearchgate.net

THZ1, an acrylamide-containing phenylaminopyrimidine, inhibits CDK7 by forming an irreversible covalent bond with a specific cysteine residue. nih.govimtm.cz Mass spectrometry has identified this residue as Cysteine-312 (Cys312). nih.gov This covalent modification occurs via a Michael addition reaction between the α,β-unsaturated moiety of THZ1 and the nucleophilic thiol group of Cys312.

A key feature of this interaction is that Cys312 is located outside of the canonical ATP-binding pocket of the kinase. nih.govimtm.czroyalsocietypublishing.org A C-terminal extension of CDK7 containing Cys312 passes near the ATP-binding cleft, positioning the cysteine residue adjacent to the reactive acrylamide (B121943) group of the bound THZ1, which facilitates the covalent bond formation. sigmaaldrich.comnih.gov This allosteric targeting of a unique, accessible cysteine provides a mechanism for achieving selectivity. nih.govnih.gov Mutation of Cys312 to a less nucleophilic amino acid, such as serine (C312S), prevents the covalent binding and irreversible inhibition by THZ1, confirming the specificity of this interaction. nih.gov

Table 1: THZ1 Binding Characteristics for CDK7
ParameterDescriptionReference
Binding TypeCovalent, Irreversible sigmaaldrich.comnih.gov
Target ResidueCysteine-312 (Cys312) nih.gov
Binding ReactionMichael Addition
Location of Target ResidueOutside the canonical kinase domain, adjacent to the ATP cleft nih.govroyalsocietypublishing.org

The covalent binding of THZ1 potently inhibits the kinase activity of CDK7. researchgate.net As a subunit of the transcription factor TFIIH, CDK7's primary role is to phosphorylate the C-terminal domain (CTD) of RNA polymerase II (Pol II), specifically at serine 5 (Ser5) and serine 7 (Ser7) positions. aacrjournals.orgnih.gov This phosphorylation is a critical step for transcription initiation, promoter escape, and the recruitment of RNA processing machinery. mdpi.comnih.govjcancer.org Treatment with THZ1 effectively blocks the phosphorylation of Ser5 and Ser7 on the Pol II CTD. sigmaaldrich.comnih.gov This inhibition leads to defects in co-transcriptional capping and promoter-proximal pausing. nih.govnih.gov

In addition to its role in transcription, CDK7 also functions as a CDK-activating kinase (CAK), responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, and CDK9, which regulate the cell cycle and transcriptional elongation. nih.govmdpi.comnih.gov THZ1's inhibition of CDK7 leads to a diminished CAK activity. nih.govaacrjournals.org This results in reduced phosphorylation and activation of downstream CDKs, contributing to effects on cell cycle progression, often observed as a G2/M arrest. nih.govaacrjournals.org The inhibition of CDK9 phosphorylation, for instance, further disrupts transcriptional elongation. nih.govoup.com

While THZ1 is most potent against CDK7, it also covalently inhibits CDK12 and CDK13, two other kinases involved in regulating transcription, although typically at higher concentrations than required for CDK7 inhibition. researchgate.netmdpi.comnih.govaacrjournals.org

The inhibitory action of THZ1 on CDK12 and CDK13 relies on a similar covalent binding mechanism to that observed with CDK7. nih.gov Sequence alignments of the CDK family revealed that CDK12 and CDK13 possess accessible cysteine residues in a spatially similar position to Cys312 in CDK7. nih.govnih.gov Specifically, these are Cys1039 in CDK12 and Cys1017 in CDK13. nih.govnih.gov The electrophilic acrylamide moiety of THZ1 forms a covalent bond with these cysteine residues, leading to irreversible inhibition of their kinase activity. sigmaaldrich.com The shared presence of a reactive, non-catalytic cysteine residue explains the cross-reactivity of THZ1 with these related kinases. imtm.czresearchgate.net

Table 2: Kinase Inhibition Profile of THZ1
Kinase TargetIC₅₀ (nM)Target Cysteine ResidueReference
CDK73.2Cys312 sigmaaldrich.com
CDK12250Cys1039 sigmaaldrich.comnih.gov
CDK13628Cys1017 imtm.cznih.gov

The co-inhibition of CDK12 and CDK13 by THZ1 has significant functional consequences, particularly on transcription and RNA processing. CDK12 and CDK13 are known to phosphorylate the Ser2 residue of the Pol II CTD, which is crucial for promoting transcriptional elongation and ensuring the proper processing of nascent RNA transcripts. researchgate.netoup.com Inhibition of CDK12/13 disrupts this process, leading to defects in transcription elongation, particularly for long genes, and premature cleavage and polyadenylation. oup.com

This dual inhibition is also linked to the profound suppression of genes associated with super-enhancers. nih.govpreprints.org Super-enhancers are large clusters of regulatory elements that drive high-level expression of key oncogenes and cell identity genes. ijbs.comresearchgate.net The disruption of super-enhancer-associated transcription is a key mechanism behind THZ1's potent anti-cancer activity in various tumor models. nih.govtandfonline.com Furthermore, the inhibition of CDK12/13 has been shown to downregulate the expression of genes involved in the DNA damage response (DDR), such as BRCA1 and RAD51, potentially sensitizing cancer cells to other therapies. aacrjournals.orgresearchgate.net In some cellular contexts, the combined inhibition of CDK7 and CDK12/13 may be required for the observed downregulation of critical oncogenes like MYC. nih.govaacrjournals.org

Cyclin-Dependent Kinase 12 (CDK12) and CDK13 Inhibition

Shared Covalent Binding Mechanisms

Downstream Molecular Pathway Modulation

THZ1 Hydrochloride, a covalent inhibitor of cyclin-dependent kinase 7 (CDK7), instigates a cascade of molecular events that significantly alter cellular transcription and function. tandfonline.comwikipedia.org Its primary mechanism involves the inhibition of CDK7 kinase activity, which is a crucial component of the general transcription factor TFIIH. nih.govresearchgate.net This inhibition leads to profound changes in the phosphorylation state of the RNA Polymerase II (RNAPII) C-terminal domain (CTD) and subsequent disruption of gene expression programs, particularly those driven by super-enhancers. nih.govashpublications.org

Regulation of RNA Polymerase II (RNAPII) Carboxyl-Terminal Domain (CTD) Phosphorylation

The CTD of the largest subunit of RNAPII consists of multiple repeats of the heptapeptide (B1575542) sequence YSPTSPS. The phosphorylation of serine residues at positions 2, 5, and 7 of this repeat is a key regulatory mechanism controlling the transcription cycle. THZ1 directly interferes with this process by inhibiting CDK7, a primary kinase responsible for phosphorylating the RNAPII CTD. vanderbilt.edumdpi.com

THZ1 treatment leads to a significant and dose-dependent reduction in the phosphorylation of Serine 5 (Ser5) and Serine 7 (Ser7) on the RNAPII CTD. nih.govaacrjournals.orgnih.gov This is a direct consequence of inhibiting CDK7, which preferentially phosphorylates these residues during the initiation phase of transcription. vanderbilt.edumdpi.com Studies have consistently shown that THZ1 completely inhibits Ser5 and Ser7 phosphorylation. nih.govselleckchem.com

The effect on Serine 2 (Ser2) phosphorylation is also pronounced but can be delayed compared to Ser5 and Ser7. nih.govnih.gov This is because Ser2 phosphorylation is primarily mediated by CDK9 during transcriptional elongation, and CDK7 acts as a CDK-activating kinase (CAK) for CDK9. nih.govresearchgate.net By inhibiting CDK7, THZ1 indirectly reduces CDK9 activity, leading to a subsequent decrease in Ser2 phosphorylation. nih.govnih.gov In some cellular contexts, a concurrent loss of Ser2 phosphorylation is observed at higher concentrations of THZ1. nih.govselleckchem.com

Cell LineTHZ1 ConcentrationEffect on RNAPII CTD PhosphorylationReference
Jurkat (T-ALL)250 nMComplete inhibition of Ser5 and Ser7 phosphorylation, with concurrent loss of Ser2 phosphorylation. nih.govselleckchem.com
Ovarian Cancer Cell LinesDose-dependentInhibition of phosphorylation at S2, S5, and S7. aacrjournals.org
MYCN-amplified Neuroblastoma CellsDose-dependentDecrease in initiation-associated S5 and S7, and elongation-associated S2 phosphorylation. nih.gov
Kasumi-1 (AML)Not specifiedImpaired Ser2 phosphorylation, delayed relative to Ser5 inhibition. Impaired Ser7 phosphorylation by 4 hours. researchgate.net

The altered phosphorylation landscape of the RNAPII CTD has profound consequences for the entire transcription process. The inhibition of Ser5 and Ser7 phosphorylation by THZ1 disrupts transcription initiation. amegroups.org Ser5 phosphorylation is critical for recruiting capping enzymes to the nascent RNA transcript. nih.gov In vitro studies have shown that THZ1 causes defects in co-transcriptional capping. nih.gov

Effects on Serine 2, Serine 5, and Serine 7 Phosphorylation

Transcriptional Control of Oncogenic and Regulatory Genes

A key aspect of THZ1's mechanism of action is its preferential impact on the expression of genes that are critical for cancer cell identity and survival, particularly those regulated by super-enhancers.

Super-enhancers (SEs) are large clusters of enhancers that drive high-level expression of genes that define cell identity, including key oncogenes in cancer cells. ashpublications.org These regions are densely occupied by transcription factors and the transcriptional machinery, making them particularly sensitive to perturbations in transcriptional regulation. ashpublications.org

THZ1 has been shown to preferentially disrupt the function of super-enhancers. nih.govashpublications.org This leads to a significant downregulation of genes associated with these regulatory elements. ashpublications.org The vulnerability of SE-driven genes to THZ1 is thought to be a key reason for its selective activity against certain cancer cells that are "addicted" to the high-level expression of specific oncogenes. nih.govresearchgate.net For example, in T-cell acute lymphoblastic leukemia (T-ALL), genes regulated by super-enhancers, such as those for the transcription factors TAL1, GATA3, and RUNX1, are highly sensitive to THZ1. nih.gov

Consistent with its effect on super-enhancers, THZ1 significantly downregulates the expression of several key oncogenes that are often driven by these elements.

MYC and MYCN: THZ1 has been shown to potently suppress the expression of both MYC and its paralog MYCN. nih.govfrontiersin.orgfrontiersin.org This is a critical mechanism of its anti-cancer activity in various tumor types, including neuroblastoma, ovarian cancer, and triple-negative breast cancer, where MYC or MYCN amplification is a key driver. nih.govfrontiersin.orgmednexus.orgelifesciences.org The suppression of MYCN by THZ1 is linked to the disruption of its associated super-enhancer. nih.govfrontiersin.orgnih.gov

RUNX1: In T-ALL, the transcription factor RUNX1 is a major target of THZ1. nih.govamegroups.org The RUNX1 gene is associated with a super-enhancer in these cells, and its expression is profoundly affected by low doses of THZ1, contributing to the loss of the oncogenic gene expression program. nih.govresearchgate.netashpublications.org

ASCL1: While direct evidence for THZ1's effect on ASCL1 is less extensively documented in the provided context, the principle of super-enhancer disruption suggests that oncogenes like ASCL1, which are often regulated by such elements in cancers like small-cell lung cancer, would be susceptible.

E2F: THZ1 treatment leads to the downregulation of E2F-driven genes. aacrjournals.org In ovarian cancer cells, genes containing E2F-binding motifs are preferentially inhibited. aacrjournals.org This is significant as E2F transcription factors play crucial roles in cell cycle progression and proliferation. aacrjournals.orgnih.gov

OncogeneCancer TypeEffect of THZ1Reference
MYCB-ALL, Ovarian Cancer, Triple-Negative Breast CancerDownregulates mRNA and protein expression. frontiersin.orgmednexus.orgelifesciences.org
MYCNNeuroblastoma, RetinoblastomaEffectively downregulates expression, leading to tumor regression. nih.govfrontiersin.orgnih.gov
RUNX1T-ALLProfoundly affects transcription due to super-enhancer vulnerability. nih.govamegroups.orgresearchgate.net
E2F familyOvarian Cancer, Non-Small-Cell Lung CancerDownregulates expression of E2F genes and E2F-driven gene programs. aacrjournals.orgnih.gov
Disruption of Super-Enhancer-Driven Gene Expression Programs

Influence on DNA Damage Response (DDR) Pathways

This compound's interaction with the cellular DNA Damage Response (DDR) is a critical aspect of its molecular mechanism. By inhibiting Cyclin-Dependent Kinase 7 (CDK7), and concurrently the closely related kinases CDK12 and CDK13, THZ1 disrupts the transcriptional regulation of a suite of genes essential for repairing damaged DNA. nih.govmdpi.comaacrjournals.orgmedchemexpress.com This induced vulnerability, often termed "transcriptional addiction," renders cancer cells particularly susceptible to DNA damage.

Research across various cancer cell lines, including multiple myeloma, breast cancer, and medulloblastoma, has demonstrated that THZ1 treatment leads to a significant increase in markers of DNA double-strand breaks, such as the phosphorylation of histone variant H2A.X to form γH2A.X. nih.govmdpi.comaacrjournals.org This accumulation of DNA damage is not only a direct consequence of cellular processes but is also exacerbated by THZ1's ability to dismantle the repair machinery itself.

Studies have shown that THZ1 markedly reduces the expression of numerous key DNA repair proteins. aacrjournals.org The compound downregulates the mRNA and protein levels of genes integral to the homologous recombination (HR) and other repair pathways. nih.govnih.govbiorxiv.orgnih.gov This effect is largely attributed to the co-inhibition of CDK12, which plays a selective role in controlling the expression of DDR genes. mdpi.comaacrjournals.org The suppression of these repair pathways compromises the cell's ability to resolve DNA lesions, leading to genomic instability. nih.gov In Myc-driven medulloblastoma, for instance, THZ1 treatment has been shown to significantly deregulate gene clusters associated with DNA repair. biorxiv.org

The table below summarizes key DDR proteins whose expression is diminished following THZ1 treatment, as identified in various research studies.

Table 1: DDR-Related Proteins Downregulated by this compound

Protein Function in DNA Damage Response Associated Cancer Model (in studies) Reference
BRCA1 Central role in homologous recombination (HR) repair of double-strand breaks. Multiple Myeloma, HR-Proficient Cancers nih.govaacrjournals.orgresearchgate.net
BRCA2 Essential for RAD51 loading onto single-stranded DNA during HR. Medulloblastoma, HR-Proficient Cancers mdpi.combiorxiv.orgresearchgate.net
RAD51 Key recombinase in the homologous recombination repair pathway. Multiple Myeloma, Cervical Cancer, Medulloblastoma nih.govaacrjournals.orgbiorxiv.orgdovepress.com
CtIP Promotes DNA end resection, an early step in homologous recombination. Multiple Myeloma nih.govaacrjournals.org
FANCD2 Component of the Fanconi anemia pathway, involved in interstrand crosslink repair. Multiple Myeloma nih.govaacrjournals.org

| ERCC1 | Crucial for the nucleotide excision repair (NER) pathway. | Multiple Myeloma | nih.govaacrjournals.org |

This targeted suppression of DDR pathways by THZ1 has led to investigations into its synergistic potential with other agents that induce DNA damage, most notably PARP inhibitors (PARPi) like olaparib (B1684210). nih.govresearchgate.net In homologous recombination-proficient cancers, which are typically resistant to PARPi monotherapy, pre-treatment with low-dose THZ1 can induce a synthetic lethal phenotype. nih.govnih.gov By repressing the expression of HR genes such as BRCA1, BRCA2, and RAD51, THZ1 functionally impairs the HR pathway, creating a state of "BRCAness". researchgate.net This renders the cancer cells dependent on PARP-mediated repair for survival, making them highly sensitive to PARP inhibition.

The combination of THZ1 and a PARP inhibitor results in a significant increase in DNA damage and subsequent cell death compared to treatment with either agent alone. nih.govresearchgate.net This has been demonstrated through assays that measure DNA damage, such as comet assays and the quantification of γH2A.X foci. researchgate.netnih.gov

The table below presents illustrative data on the synergistic induction of DNA damage markers when THZ1 is combined with the PARP inhibitor olaparib in various cancer cell lines.

Table 2: Synergistic Increase in DNA Damage with THZ1 and Olaparib Combination

Assay Cell Line Treatment Outcome Reference
Comet Assay MDA-MB-231 (Breast Cancer) THZ1 + Olaparib Significant increase in tail moment vs. single agents. researchgate.net
Comet Assay OVCAR5 (Ovarian Cancer) THZ1 + Olaparib Significant increase in tail moment vs. single agents. researchgate.net
Comet Assay DU145 (Prostate Cancer) THZ1 + Olaparib Significant increase in tail moment vs. single agents. researchgate.net
γH2A.X Foci MDA-MB-231 (Breast Cancer) THZ1 + Olaparib Significant increase in γH2A.X-positive foci vs. single agents. researchgate.net
γH2A.X Foci A673 (Ewing Sarcoma) THZ1/THZ531 + Olaparib Synergistic increase in γH2A.X foci formation. nih.gov

| RAD51 Foci | A673 (Ewing Sarcoma) | THZ1/THZ531 + Olaparib | Impaired formation of RAD51 foci, indicating HR disruption. | nih.gov |

Cellular and Physiological Consequences of Thz1 Hydrochloride Inhibition in Research Models

Cell Cycle Regulation and Perturbation

THZ1 hydrochloride has demonstrated a significant impact on the regulation of the cell cycle in various cancer research models. By inhibiting CDK7, THZ1 disrupts the normal progression of the cell cycle, often leading to cell cycle arrest and, in some cases, apoptosis (programmed cell death). nih.govfrontiersin.org

In studies involving B-cell acute lymphocytic leukemia (B-ALL) cells, treatment with low concentrations of THZ1 resulted in cell cycle arrest. nih.govfrontiersin.org Specifically, THZ1 treatment was shown to arrest B-ALL cells at the G2/M phase in a manner dependent on both concentration and time. nih.gov This is accompanied by the downregulation of genes that promote cell proliferation, such as CDK1, CDK2, CDK6, and CDK8, and the upregulation of genes that arrest the cell cycle, including CDKN1A and CDKN1B. nih.govfrontiersin.org

Similarly, in cervical cancer cell lines, THZ1 treatment induced a blockage at the G2/M phase of the cell cycle. semanticscholar.org This effect was attributed to the specific perturbation of the phosphorylation of the cell cycle regulator CDK1 and a decrease in the expression of cyclin B1. semanticscholar.org Research on nasopharyngeal carcinoma (NPC) cells also identified the cell cycle as the most significantly enriched pathway affected by THZ1. amegroups.org Functional analysis revealed the involvement of several key cell cycle-related genes, including CDC6, CCNA2, and CCNB1. amegroups.org

It is noteworthy that while THZ1 often induces apoptosis, another CDK7 inhibitor, ICEC0942, has been shown to induce a permanent cell cycle arrest with characteristics of senescence, highlighting that the consequences of CDK7 inhibition can vary. ucl.ac.uk The ability of THZ1 to halt cell cycle progression is a cornerstone of its anti-tumor activity observed in preclinical research. semanticscholar.orgresearchgate.net

Table 1: Impact of this compound on Cell Cycle Regulatory Genes

Gene Effect of THZ1 Treatment Function in Cell Cycle Research Model
CDK1 Downregulated Promotes G2/M transition B-ALL nih.govfrontiersin.org
CDK2 Downregulated Promotes G1/S transition B-ALL nih.govfrontiersin.org
CDK6 Downregulated Promotes G1 progression B-ALL nih.govfrontiersin.org
CDKN1A (p21) Upregulated Cell cycle inhibitor B-ALL nih.govfrontiersin.org
CDKN1B (p27) Upregulated Cell cycle inhibitor B-ALL nih.govfrontiersin.org
Cyclin B1 Decreased expression Regulates G2/M transition Cervical Cancer semanticscholar.org
CDC6 Identified as a node gene DNA replication licensing Nasopharyngeal Carcinoma amegroups.org
CCNA2 (Cyclin A2) Identified as a node gene Regulates S and G2/M phases Nasopharyngeal Carcinoma amegroups.org
CCNB1 (Cyclin B1) Identified as a node gene Regulates G2/M transition Nasopharyngeal Carcinoma amegroups.org

Modulation of Cellular Metabolic Pathways

Cancer cells often exhibit altered metabolic pathways to sustain their rapid proliferation. Research indicates that this compound can significantly disrupt these metabolic processes, further contributing to its anti-cancer effects.

THZ1 has been shown to perturb the cellular metabolism of cancer cells, particularly glycolysis and nucleotide synthesis pathways. nih.gov In B-ALL cells, THZ1 treatment led to a significant restraint in glycolysis by inhibiting glucose absorption and metabolic processing. nih.gov This results in a reduction of key metabolic intermediates like lactate (B86563) and ATP, which are crucial energy sources for the cell. nih.gov

The mechanism behind this involves the downregulation of key metabolic enzymes. RNA sequencing results have shown that THZ1 downregulates the expression of important enzymes in cellular metabolism, including Hexokinase 1 (HK1), Phosphofructokinase, platelet (PFKP), and Lactate Dehydrogenase A (LDHA). nih.gov Furthermore, in certain non-small-cell lung cancer cells, CDK7 inhibition by THZ1 was found to decrease the levels of GLUT1 mRNA and protein, a primary glucose transporter. nih.gov This disruption of glucose metabolism and the subsequent impact on nucleotide synthesis, which relies on glycolytic intermediates, impairs the ability of cancer cells to generate the necessary building blocks for proliferation. nih.govescholarship.org

The oncoprotein c-MYC is a master regulator of metabolic reprogramming in many cancers, driving the expression of genes involved in glucose metabolism to support anabolic growth. nih.govresearchgate.net this compound treatment has been found to significantly suppress the expression of c-MYC at both the mRNA and protein levels in various cancer models, including B-ALL. nih.govfrontiersin.org

Table 2: Effect of this compound on Key Metabolic Genes and Proteins

Target Effect of THZ1 Treatment Role in Metabolism Research Model
c-MYC Suppressed expression Master regulator of metabolic reprogramming B-ALL nih.govfrontiersin.org
HK1 Downregulated expression First enzyme in glycolysis B-ALL nih.gov
PFKP Downregulated expression Key regulatory enzyme in glycolysis B-ALL nih.gov
LDHA Downregulated expression Converts pyruvate (B1213749) to lactate B-ALL nih.gov
GLUT1 Decreased mRNA and protein levels Glucose transporter Non-small-cell lung cancer nih.gov

Impact on Glucose Metabolism and Nucleotide Synthesis

Interplay with Other Signaling Networks

The cellular effects of this compound are not limited to the direct consequences of CDK7 inhibition on the cell cycle and transcription. THZ1 also engages in crosstalk with other critical signaling networks within the cell.

In the context of breast cancer, THZ1 has been shown to interfere with estrogen receptor alpha (ERα) signaling. nih.govmdpi.com The phosphorylation of ERα at serine 118 (S118) is a crucial event for its transcriptional activity. nih.gov Studies have demonstrated that CDK7 is involved in this ligand-dependent phosphorylation of ERα. oncotarget.com

Treatment with THZ1 effectively attenuates the estradiol-induced phosphorylation of ERα at S118. nih.govoncotarget.com This abrogation of ERα phosphorylation by THZ1 leads to the inhibition of ERα's transcriptional activity, including the reduced expression of its target genes like the prolactin receptor (PRLR). nih.govoncotarget.com By blocking ERα activation, THZ1 can potentially overcome resistance to endocrine therapies like tamoxifen (B1202) in ER-positive breast cancers. mdpi.com This highlights a significant interplay between CDK7 and hormone receptor signaling pathways.

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. ucl.ac.uk Research has uncovered an interaction between CDK7 inhibition and the mTOR pathway. In pancreatic ductal adenocarcinoma (PDAC) models with specific KRAS mutations, THZ1 was found to significantly suppress the PI3K/AKT/mTOR pathway and its downstream markers. nih.gov This suppressive effect was more pronounced in cells with a KRAS-G12V mutation. nih.gov

Furthermore, in a separate line of investigation using a different CDK7 inhibitor (ICEC0942), activation of mTOR signaling was positively correlated with the efficacy of the CDK7 inhibitor. ucl.ac.uk Inhibition of the mTOR pathway partially rescued the senescence phenotype induced by ICEC0942 in both non-transformed and breast cancer cell lines. ucl.ac.uk This suggests that the cellular response to CDK7 inhibition can be modulated by the activity of the mTOR signaling network, indicating a complex interplay between these two crucial pathways.

Estrogen Receptor Alpha (ERα) Phosphorylation and Associated Pathways

Induction of Cellular Responses in Preclinical Models

This compound, a covalent inhibitor of cyclin-dependent kinase 7 (CDK7), has demonstrated significant effects on cellular processes in various preclinical cancer models. medkoo.comnih.gov Its primary mechanism involves the inhibition of transcriptional processes, which in turn affects cell proliferation, viability, and other key cellular functions. medkoo.comnih.gov

Effects on Cell Proliferation and Viability in Cultured Cell Lines

THZ1 has been shown to potently inhibit cell proliferation and reduce cell viability across a wide range of cancer cell lines. mdpi.com This anti-proliferative effect is a direct consequence of its ability to inhibit CDK7, a key regulator of the cell cycle and transcription. nih.govjcancer.org

In T-cell acute lymphoblastic leukemia (T-ALL) cell lines, THZ1 treatment at a concentration of 250 nM led to decreased cellular proliferation and an increase in the apoptotic index. medchemexpress.commedchemexpress.com This was accompanied by a reduction in anti-apoptotic proteins, particularly MCL-1 and XIAP. medchemexpress.commedchemexpress.com Similarly, in B-cell acute lymphocytic leukemia (B-ALL) cell lines, low concentrations of THZ1 were found to arrest the cell cycle, while higher concentrations induced apoptosis. nih.gov

The impact of THZ1 on cell viability is often dose-dependent. For instance, in intrahepatic cholangiocarcinoma (ICC) cell lines RBE and SSP-25, THZ1 reduced cell viability with IC50 values of 92.17 nM and 148.8 nM, respectively, and inhibited proliferation in a dose-dependent manner. ijbs.com In cervical cancer cell lines such as HeLa, SiHa, and C33A, THZ1 also induced cell growth inhibition and apoptosis in a dose-dependent fashion. dovepress.com

Furthermore, studies on multiple myeloma (MM) cells have shown that THZ1 markedly diminishes cell proliferation and survival. researchgate.netnih.gov This effect was associated with G2-M phase cell cycle arrest and the downregulation of key survival proteins like MCL-1, BCL-xL, and c-MYC. researchgate.netnih.gov The anti-proliferative effects of THZ1 have also been observed in various other cancer cell lines, including those from lung cancer, neuroblastoma, and breast cancer. nih.govnih.gov

Table 1: Effects of this compound on Cell Proliferation and Viability

Cell Line Type Observed Effects Key Findings Citations
T-cell acute lymphoblastic leukemia (T-ALL) Decreased proliferation, increased apoptosis Reduction in anti-apoptotic proteins MCL-1 and XIAP. medchemexpress.commedchemexpress.comsigmaaldrich.com
B-cell acute lymphocytic leukemia (B-ALL) Cell cycle arrest (low concentration), apoptosis (high concentration) Downregulation of cell proliferation-related genes (CDK1, CDK2, CDK6, CDK8). nih.gov
Intrahepatic Cholangiocarcinoma (ICC) Reduced cell viability, dose-dependent inhibition of proliferation IC50 values of 92.17 nM (RBE) and 148.8 nM (SSP-25). ijbs.com
Cervical Cancer (HeLa, SiHa, C33A) Dose-dependent growth inhibition and apoptosis Cell cycle arrest at the G2/M phase. dovepress.com
Multiple Myeloma (MM) Diminished proliferation and survival G2-M arrest, downregulation of MCL-1, BCL-xL, and c-MYC. researchgate.netnih.gov
Small Cell Lung Cancer (SCLC) High sensitivity to THZ1 IC50 in the range of 5-20 nM. medchemexpress.com
Ovarian Cancer Inhibition of cell proliferation Synergistic effect with JQ1. aacrjournals.org

Analysis of Cellular Sensitivity and Dependency Profiles across Cancer Models

The sensitivity of cancer cells to THZ1 varies across different cancer types, often correlating with the dependency of the cancer on specific transcriptional programs. medkoo.comnih.gov Cancer cell lines with a high dependency on super-enhancer-driven transcription of oncogenes are particularly sensitive to THZ1. mdpi.com

For example, T-cell acute lymphoblastic leukemia (T-ALL) and MYCN-amplified neuroblastoma cells exhibit exceptional sensitivity to THZ1. medkoo.commdpi.com This heightened sensitivity is attributed to the reliance of these cancers on the continuous high-level expression of oncogenes like MYC and RUNX1, which are regulated by super-enhancers. nih.govsigmaaldrich.com THZ1's inhibition of CDK7 disrupts this super-enhancer-driven transcription, leading to potent anti-tumor effects. nih.gov

A broad screening of over 1000 cancer cell lines revealed that a subset of these lines is highly sensitive to THZ1. nih.gov The genomic features of these sensitive cell lines showed a strong enrichment of factors involved in RNAP II-driven transcriptional regulation and oncogenic transcription. nih.gov This suggests that the anti-tumor activity of THZ1 is primarily due to its ability to modulate the transcriptional machinery in cancerous cells. nih.gov

In ovarian cancer, THZ1 has shown efficacy in cell lines that are intrinsically resistant to other targeted therapies like the BET inhibitor JQ1. aacrjournals.org This indicates that THZ1's mechanism of action can overcome certain resistance pathways. However, resistance to THZ1 itself can develop, primarily through the upregulation of multidrug transporters like ABCB1 and ABCG2, as observed in neuroblastoma and lung cancer models. nih.gov

Table 2: Cellular Sensitivity to this compound in Different Cancer Models

Cancer Model Sensitivity Profile Underlying Dependency Citations
T-cell Acute Lymphoblastic Leukemia (T-ALL) Exceptionally sensitive High dependency on super-enhancer-driven oncogenes like RUNX1, TAL1, and GATA3. medkoo.comsigmaaldrich.com
MYCN-Amplified Neuroblastoma Highly sensitive Dependency on super-enhancer-driven MYCN expression. mdpi.comnih.gov
Small Cell Lung Cancer (SCLC) High sensitivity IC50 values between 5-20 nM in human SCLC cell lines. medchemexpress.com
Ovarian Cancer Efficacious in JQ1-resistant lines Dependency on E2F-regulated gene sets and transcripts associated with super-enhancers. aacrjournals.org
Intrahepatic Cholangiocarcinoma (ICC) Sensitive Ectopic expression of CDK7 increased sensitivity. ijbs.com
B-cell Acute Lymphocytic Leukemia (B-ALL) Sensitive Elevated CDK7 expression observed in primary B-ALL cells. nih.gov
Non-Small Cell Lung Cancer (NSCLC) Higher sensitivity in cells with EMT EMT-related resistant cells showed increased sensitivity to THZ1. mdpi.comnih.gov

Modulation of Epithelial-Mesenchymal Transition (EMT) Processes

Epithelial-Mesenchymal Transition (EMT) is a cellular process implicated in cancer progression, invasion, and drug resistance. dovepress.com THZ1 has been shown to modulate EMT processes in several cancer models.

In a study involving non-small cell lung cancer (NSCLC) cell lines that had developed resistance to third-generation EGFR-TKIs through EMT, THZ1 treatment induced a mesenchymal-to-epithelial transition (MET). mdpi.com These resistant cells, which displayed mesenchymal characteristics, were more sensitive to THZ1 than the parental epithelial cells. mdpi.comnih.gov Furthermore, THZ1-tolerant cells partially regained sensitivity to the EGFR-TKIs. mdpi.comnih.gov This suggests that CDK7 inhibition can be a strategy to overcome EMT-associated drug resistance.

Conversely, in colorectal cancer (CRC) cells, THZ1 treatment was reported to increase the ability of epithelial-mesenchymal transition and in vivo metastasis. researchgate.net This was attributed to an increase in the protein stability of Snail, a key EMT-inducing transcription factor. researchgate.net This effect was mediated by the downregulation of protein kinase D1 (PKD1). researchgate.net

In lens epithelial cells, THZ1 was found to suppress TGFβ2-induced EMT. nih.govresearchgate.net It achieved this by down-regulating the phosphorylation of Smad2 and the Notch signaling pathway. nih.govresearchgate.net THZ1 treatment led to an increased expression of epithelial markers like E-cadherin and ZO-1, and a decrease in mesenchymal markers such as N-cadherin and Fibronectin. researchgate.net These findings indicate that the effect of THZ1 on EMT can be context-dependent, potentially promoting or inhibiting the process in different cellular environments.

Applications and Methodological Approaches in Thz1 Hydrochloride Research

In Vitro Experimental Systems

In vitro systems provide a controlled environment to investigate the direct effects of THZ1 Hydrochloride on cancer cells and their molecular components.

Cell Culture Models for Investigating this compound's Effects

A diverse array of cancer cell lines has been instrumental in defining the spectrum of sensitivity to THZ1 and uncovering the molecular determinants of its activity. nih.govtandfonline.com Studies have shown that cell lines derived from various cancers, including T-cell acute lymphoblastic leukemia (T-ALL), neuroblastoma, small cell lung cancer (SCLC), triple-negative breast cancer (TNBC), and ovarian cancer, exhibit significant sensitivity to THZ1. nih.govaacrjournals.orgmdpi.com

For instance, T-ALL cell lines such as Jurkat and Loucy are highly susceptible to THZ1, with IC50 values in the nanomolar range. medchemexpress.comapexbt.com This sensitivity is often linked to the disruption of key transcription factors like RUNX1. apexbt.comtandfonline.comtribioscience.com In neuroblastoma, MYCN-amplified cell lines like Kelly and IMR-32 show exceptional sensitivity to THZ1 due to the suppression of super-enhancer-associated oncogenic transcription. nih.gov Similarly, TNBC cell lines are more sensitive to THZ1 than their estrogen receptor-positive (ER+) counterparts. nih.govmdpi.com

The effects of THZ1 on cell viability, proliferation, and apoptosis are routinely assessed using various assays. Cell viability is often measured using colorimetric assays like the Cell Counting Kit-8 (CCK-8) or by quantifying ATP levels. dovepress.comfrontiersin.org Apoptosis induction is confirmed by observing the cleavage of PARP and caspases 3 and 7 through western blotting and by flow cytometry analysis of Annexin V staining. nih.govresearchgate.netnih.gov Cell cycle analysis, also performed by flow cytometry, has revealed that THZ1 can induce cell cycle arrest, often at the G2/M phase. nih.govdovepress.com

Interactive Table: Selected Cancer Cell Lines Used in THZ1 Research

Cell LineCancer TypeKey FindingsReferences
JurkatT-cell Acute Lymphoblastic Leukemia (T-ALL)High sensitivity to THZ1 (IC50 ~50 nM), inhibition of RNAPII CTD phosphorylation. medchemexpress.comapexbt.comsigmaaldrich.com medchemexpress.comapexbt.comsigmaaldrich.com
LoucyT-cell Acute Lymphoblastic Leukemia (T-ALL)Exceptional sensitivity to THZ1 (IC50 ~0.55 nM). medchemexpress.comapexbt.com medchemexpress.comapexbt.com
KellyNeuroblastoma (MYCN-amplified)High sensitivity due to suppression of MYCN-driven transcription. nih.gov nih.gov
IMR-32Neuroblastoma (MYCN-amplified)Time-dependent decrease in CDK2 phosphorylation upon THZ1 treatment. nih.gov nih.gov
NCI-H82Small Cell Lung Cancer (SCLC)Sensitive to THZ1 through disruption of MYC-associated signaling. nih.gov nih.gov
PC-9Non-Small Cell Lung Cancer (NSCLC)Dependent on mutant EGFR and MYC, used in xenograft models. nih.govaacrjournals.org nih.govaacrjournals.org
HepG2Hepatocellular Carcinoma (HCC)Highly susceptible to THZ1; exogenous MYC expression enhances THZ1-induced DNA damage. researchgate.net researchgate.net
OCI-Ly12Peripheral T-Cell Lymphoma (PTCL)THZ1 induces apoptosis and downregulates RNAP II CTD phosphorylation. nih.gov nih.gov
MDA-MB-231Triple-Negative Breast Cancer (TNBC)Sensitive to THZ1; used to study synergy with other inhibitors. mdpi.comresearchgate.net mdpi.comresearchgate.net
BFTC905Urothelial Carcinoma (UC)THZ1 induces dose-dependent cytotoxicity and apoptosis. nih.gove-century.usnih.gov nih.gove-century.usnih.gov
T24Urothelial Carcinoma (UC)THZ1 enhances gemcitabine-induced cytotoxicity. nih.gove-century.usnih.gov nih.gove-century.usnih.gov
NALM6B-cell Acute Lymphoblastic Leukemia (B-ALL)THZ1 inhibits cell proliferation and perturbs cellular metabolism. frontiersin.org frontiersin.org
REHB-cell Acute Lymphoblastic Leukemia (B-ALL)THZ1 inhibits cell proliferation and perturbs cellular metabolism. frontiersin.org frontiersin.org

Biochemical and Enzymatic Assays for Kinase Activity Assessment

Biochemical assays are fundamental to confirming the direct inhibitory effect of THZ1 on its primary target, CDK7, and assessing its selectivity against other kinases. nih.govpromega.com.au THZ1 is a covalent inhibitor, meaning it forms an irreversible bond with its target. apexbt.comnih.gov

Kinase activity assays, often utilizing recombinant CDK7/Cyclin H/MAT1 complex, measure the phosphorylation of a substrate, such as the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). nih.govmednexus.org The inhibition of this phosphorylation event by THZ1 is quantified to determine its potency, typically reported as an IC50 value. medchemexpress.comapexbt.com Time-dependent assays are crucial for characterizing covalent inhibitors like THZ1, as they show a progressive increase in inhibition over time. nih.govnih.gov The LanthaScreen™ Eu Kinase Binding assay is one such method used to determine the binding affinity (Kd) of THZ1 to CDK7 in a time-dependent manner. nih.gov

These assays have confirmed that THZ1 is a highly potent inhibitor of CDK7 with an IC50 of 3.2 nM after a 180-minute incubation. apexbt.comtargetmol.commedchemexpress.comnih.gov They have also been used to assess its activity against other closely related kinases, such as CDK12 and CDK13, for which THZ1 shows inhibitory effects but at higher concentrations compared to CDK7. medchemexpress.comnih.gov To further validate the mechanism, a non-reactive analog of THZ1, known as THZ1-R, which lacks the reactive acrylamide (B121943) group, is often used as a negative control, showing significantly diminished activity against CDK7. nih.govmedchemexpress.com

Structural Biology Approaches (e.g., Molecular Docking)

Structural biology techniques, particularly molecular docking and cryo-electron microscopy (cryo-EM), have provided atomic-level insights into how THZ1 interacts with CDK7. mdpi.compnas.orgrcsb.org Molecular docking models predicted that THZ1 binds to the ATP-binding pocket of CDK7. nih.govnih.gov Crucially, these models suggested that the acrylamide moiety of THZ1 is positioned to form a covalent bond with a cysteine residue, Cys312, located just outside the canonical kinase domain. nih.govmdpi.com This unique targeting mechanism is thought to be a key determinant of THZ1's selectivity for CDK7. medkoo.com

Subsequent cryo-EM structures of the human CDK-activating kinase (CAK) complex bound to THZ1 have confirmed these predictions. pnas.orgrcsb.org The structures revealed well-defined density for THZ1 in the ATP-binding pocket and confirmed its covalent attachment to Cys312. mdpi.compnas.org These structural studies show that THZ1 occupies the hydrophobic pocket where ATP normally binds and makes key interactions with residues such as Gly21, Lys41, Met94, and Phe91. mdpi.comresearchgate.net The detailed understanding of the THZ1-CDK7 interaction provided by these structural approaches is invaluable for the rational design of next-generation, potentially more selective CDK7 inhibitors. pnas.org

Preclinical In Vivo Research Models

To evaluate the therapeutic potential of this compound in a more complex biological system, researchers utilize various preclinical in vivo models.

Xenograft Models for Studying this compound Efficacy

Xenograft models, where human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice, are a cornerstone of preclinical THZ1 research. aacrjournals.orge-century.usaacrjournals.orgmedchemexpress.com These models allow for the assessment of THZ1's anti-tumor efficacy, and its effects on tumor growth and animal survival.

THZ1 has demonstrated significant anti-tumor activity in numerous xenograft models. For example, in a T-ALL xenograft model using KOPTK1 cells, THZ1 treatment led to a reduction in tumor burden. apexbt.comtargetmol.com Similarly, in neuroblastoma xenografts with MYCN-amplified cells, THZ1 treatment resulted in significant tumor regression. nih.gov Studies using patient-derived xenograft (PDX) models, which are believed to better represent the heterogeneity of human tumors, have also shown the efficacy of THZ1 in cancers like intrahepatic cholangiocarcinoma and TNBC. tandfonline.comijbs.com

These in vivo studies have shown that THZ1 can effectively suppress tumor growth. researchgate.nete-century.usnih.govmedchemexpress.com For instance, in a HepG2 hepatocellular carcinoma xenograft model, THZ1 effectively reduced tumor growth and weight. researchgate.net In urothelial carcinoma xenografts, THZ1 not only suppressed tumor growth on its own but also enhanced the anti-tumor effect of the standard chemotherapy agent, gemcitabine. nih.gove-century.us

Interactive Table: Efficacy of THZ1 in Xenograft Models

Cancer TypeCell Line/ModelKey Efficacy FindingsReferences
T-cell Acute Lymphoblastic Leukemia (T-ALL)KOPTK1 cellsExhibited efficacy in a bioluminescent xenograft model. apexbt.comtargetmol.com apexbt.comtargetmol.com
Neuroblastoma (MYCN-amplified)MYCN-amplified human NB cellsInhibited tumor growth and produced significant tumor regression. nih.govmedchemexpress.com nih.govmedchemexpress.com
Hepatocellular Carcinoma (HCC)HepG2 cellsEffectively reduced tumor growth and tumor weight. researchgate.net researchgate.net
Urothelial Carcinoma (UC)T24 and BFTC-905 cellsEnhanced the antitumor effect of gemcitabine. nih.gove-century.us nih.gove-century.us
Non-Small Cell Lung Cancer (NSCLC)PC9 and RT112 cellsRetarded tumor growth and improved survival in combination with targeted therapies. aacrjournals.org aacrjournals.org
Ovarian CancerPatient-Derived Xenograft (PDX)Induced significant tumor growth inhibition. unimi.it unimi.it
Intrahepatic Cholangiocarcinoma (ICC)Patient-Derived Xenograft (PDX)Significantly reduced tumor growth and weight. ijbs.com ijbs.com
Triple-Negative Breast Cancer (TNBC)Patient-Derived Xenograft (PDX)Blocked tumor growth. tandfonline.com tandfonline.com

Autochthonous and Genetically-Engineered Mouse Models

Genetically-engineered mouse models (GEMMs) and autochthonous models, where tumors arise spontaneously in their natural microenvironment, offer a more physiologically relevant system to study cancer development and therapy response compared to xenografts. google.comharvard.edu

THZ1 has been evaluated in such models for SCLC and NSCLC. nih.govaacrjournals.org In an autochthonous mouse model of SCLC, THZ1 treatment led to significant suppression of tumor growth, with some mice showing a near-complete reduction in tumor size. nih.gov A novel GEMM for NSCLC, harboring EGFR and Trp53 mutations, was used to test THZ1 in combination with an EGFR inhibitor. aacrjournals.orggoogle.com This study demonstrated that the combination therapy significantly improved survival compared to either agent alone, highlighting the potential of THZ1 to overcome adaptive resistance to targeted therapies. aacrjournals.orggoogle.com These advanced preclinical models are crucial for validating the therapeutic hypotheses generated from in vitro and xenograft studies and provide a strong rationale for clinical translation. unimi.itharvard.edu

Zebrafish Xenograft Systems

Zebrafish larvae have emerged as a valuable in vivo model for cancer research due to their rapid development and optical transparency, which allows for real-time tracking of tumor growth and metastasis. mdpi.comresearchgate.net In studies involving this compound, cancer cells, often labeled with fluorescent dyes like CM-DiI, are microinjected into the zebrafish. aacrjournals.org This xenotransplantation model, particularly using transgenic lines like Tg(fli1:EGFP)y1 where blood vessels are fluorescently marked, enables detailed visualization of tumor cell behavior and the effects of treatment. aacrjournals.org Researchers can quantify the number of cancer cells in specific regions, such as the caudal hematopoietic tissue, to assess tumor dissemination and the efficacy of compounds like this compound. aacrjournals.org

Target Engagement Analysis in Animal Tissues

Confirming that a drug interacts with its intended target within an organism is a critical step in preclinical research. For this compound, target engagement studies in animal models, such as mice with tumor xenografts, are frequently performed. medchemexpress.comnih.gov A common method involves treating the animals with this compound and subsequently analyzing tumor tissues. medchemexpress.comnih.gov One approach is to use a biotin-labeled version of THZ1 to pull down its target, CDK7, from cell lysates of treated and untreated tumors. nih.gov Another key technique is to measure the phosphorylation status of RNA Polymerase II (RNAPII), a downstream target of CDK7. nih.govchemicalprobes.org A significant reduction in the phosphorylation of the C-terminal domain (CTD) of RNAPII at serine 2, serine 5, and serine 7 in tumor tissues from THZ1-treated mice confirms that the compound has successfully engaged its target in vivo. chemicalprobes.orgnih.govgoogle.com These analyses are often conducted on tissues collected at the end of a treatment period, which can last for several weeks. medchemexpress.com For instance, in some studies, mice are treated for four weeks before tissues are harvested for pharmacodynamic analysis. medchemexpress.com

High-Throughput Profiling Methodologies

To understand the comprehensive effects of this compound on cancer cells, researchers employ a variety of high-throughput techniques that provide a global view of molecular changes.

Transcriptomic Analysis (RNA Sequencing, Gene Expression Profiling)

RNA sequencing (RNA-seq) is a powerful tool used to assess the genome-wide effects of this compound on gene expression. nih.govijbs.com Studies have consistently shown that THZ1 treatment leads to significant changes in the transcriptomes of various cancer cell lines. nih.govijbs.comnih.gov For example, in nasopharyngeal carcinoma cells, RNA-seq identified 567 down-regulated and 25 up-regulated genes following treatment. nih.govamegroups.org Similarly, in intrahepatic cholangiocarcinoma cells, transcriptomic analysis revealed that THZ1 treatment led to a decrease in the levels of numerous oncogenic transcripts. ijbs.com These analyses often highlight the downregulation of genes involved in critical cellular processes, such as transcription and cell cycle regulation. nih.govijbs.comnih.gov The findings from RNA-seq are frequently validated using quantitative reverse transcription-polymerase chain reaction (qRT-PCR). nih.gov

Chromatin State Analysis (Chromatin Immunoprecipitation Sequencing - ChIP-seq)

Chromatin immunoprecipitation followed by sequencing (ChIP-seq) is utilized to investigate how this compound affects the interaction of proteins with DNA, providing insights into its impact on gene regulation. This technique has been particularly informative in understanding THZ1's effect on super-enhancers, which are large clusters of enhancers that drive the expression of key oncogenes. nih.govmednexus.org By analyzing the genome-wide binding of proteins like BRD4, a transcriptional coactivator, researchers have observed that THZ1 can perturb super-enhancer-driven transcription. aacrjournals.org ChIP-seq for histone marks associated with active enhancers, such as H3K27 acetylation, has been used to identify super-enhancers associated with critical oncogenes like MYCN in neuroblastoma. nih.govmednexus.org Studies have shown that genes associated with these super-enhancers are particularly sensitive to THZ1 treatment. nih.govmednexus.org Furthermore, ChIP-seq has been employed to demonstrate that THZ1 can disrupt the chromatin recruitment of key transcriptional regulators like MED1. google.com

Proteomic Characterization (e.g., Immunoblotting, Phosphorylation Analysis)

Proteomic analyses, primarily through immunoblotting (Western blotting), are essential for characterizing the effects of this compound on protein expression and phosphorylation status. medchemexpress.com A consistent finding across numerous studies is that THZ1 treatment leads to a dose-dependent decrease in the phosphorylation of the RNAPII CTD at serines 2, 5, and 7, confirming the inhibition of CDK7's kinase activity. nih.govnih.govmedchemexpress.comgithub.io Researchers also use immunoblotting to examine the levels of key proteins involved in cell cycle and apoptosis. For instance, THZ1 has been shown to reduce the expression of anti-apoptotic proteins like MCL-1 and XIAP. medchemexpress.comnih.gov The compound also affects the phosphorylation of other CDKs, such as CDK1 and CDK2, as part of its role in regulating the cell cycle. In studies on chordoma, immunoblotting confirmed that THZ1 downregulates the expression of the brachyury (T) protein. nih.gov

Table 1: Key Proteins and Phosphorylation Sites Analyzed in this compound Research

Protein/Phosphorylation SiteAnalytical MethodKey Finding with THZ1 TreatmentReferences
RNA Polymerase II (RNAPII) ImmunoblottingDecreased phosphorylation at Ser2, Ser5, and Ser7 of the C-terminal domain (CTD). medchemexpress.com, nih.gov, nih.gov, github.io
MCL-1 ImmunoblottingDownregulation of protein expression. medchemexpress.com, nih.gov
XIAP ImmunoblottingDownregulation of protein expression. medchemexpress.com, nih.gov
c-MYC ImmunoblottingDownregulation of protein expression. medchemexpress.com, nih.gov
Brachyury (T) ImmunoblottingDownregulation of protein expression. nih.gov
CDK1 ImmunoblottingDephosphorylation. nih.gov
CDK2 ImmunoblottingDephosphorylation. nih.gov
MED1 ImmunoblottingReduced phosphorylation. google.com
Estrogen Receptor (ER) ImmunoblottingInhibition of phosphorylation at Serine 118. github.io

This table is interactive. Click on the headers to sort.

Gene Ontology and Pathway Enrichment Analyses

To make sense of the large datasets generated by transcriptomic and proteomic studies, researchers use Gene Ontology (GO) and pathway enrichment analyses, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis. nih.govamegroups.org These bioinformatic methods identify the biological processes, molecular functions, and cellular components that are most significantly affected by this compound treatment. nih.govijbs.comnih.gov In studies on nasopharyngeal carcinoma, GO and KEGG analyses of differentially expressed genes revealed that the most enriched pathways were related to the cell cycle. nih.govamegroups.org Similarly, in intrahepatic cholangiocarcinoma, GO analysis showed a significant enrichment of genes involved in cell cycle regulation, cell invasion, and cell migration. ijbs.com Gene Set Enrichment Analysis (GSEA) has also been used to show that THZ1 treatment leads to the downregulation of gene sets associated with specific oncogenic pathways, such as the STAT3 and c-Met pathways. nih.govijbs.com

Investigating Resistance Mechanisms and Combinatorial Strategies

Preclinical studies have been instrumental in understanding the mechanisms by which cancer cells develop resistance to THZ1. A primary mechanism of acquired resistance to THZ1 in neuroblastoma and lung cancer models is the upregulation of multidrug transporters, specifically ABCB1 and ABCG2. nih.gov To investigate this, researchers developed resistance models by continuously exposing THZ1-sensitive cancer cell lines to increasing concentrations of the compound over several months. nih.gov This process led to the generation of cell lines that could proliferate in drug concentrations 20 to 30 times higher than the half-maximal inhibitory concentration (IC50) for the parent, sensitive cells. nih.gov

In these resistant cell lines, the typical downstream effects of THZ1, such as the downregulation of RNAPII C-terminal domain (CTD) phosphorylation and the expression of short-lived RNAs like MYCN and MCL1, were not observed, suggesting that the drug was not reaching its targets. nih.gov Further analysis revealed a significant increase in the expression of the ABC sub-family B member 1 (ABCB1/MDR1/p-glycoprotein) in the resistant neuroblastoma cells. nih.gov This upregulation was found to be a stable change, as it was maintained even after the cells were grown in a drug-free medium for an extended period. nih.gov Similarly, in lung cancer cells, resistance was associated with the overexpression of ABCG2. nih.gov Interestingly, direct sequencing of CDK7, a primary target of THZ1, did not reveal any acquired mutations in the resistant cells, ruling out target mutation as the resistance mechanism in these models. nih.gov

Another study investigating resistance in hedgehog-driven medulloblastoma models also identified the upregulation of the ABC transporter gene Abcg2 as a key factor in acquired resistance to THZ1. pnas.org

These findings from preclinical resistance models highlight the critical role of drug efflux pumps in mediating resistance to THZ1 and underscore the importance of developing strategies to circumvent this mechanism, such as co-administration with transporter inhibitors or designing new inhibitors that are not substrates for these transporters. nih.gov

The investigation of THZ1 in combination with other targeted agents is a key area of preclinical research, aiming to enhance therapeutic efficacy and overcome resistance. These studies have explored synergistic interactions across a variety of cancer types and with a range of other drugs.

Combination with BCL2 Family Inhibitors: In multiple myeloma, THZ1 has been shown to potentiate the activity of BH3-mimetics like venetoclax (B612062) (ABT-199). aacrjournals.org THZ1 downregulates the anti-apoptotic proteins MCL-1 and BCL-xL, which are known mechanisms of resistance to venetoclax. aacrjournals.orgashpublications.orgnih.gov The combination of THZ1 and venetoclax leads to synergistic cell death in venetoclax-resistant multiple myeloma cells, particularly those with a gain of chromosome 1q, which harbors the MCL1 gene. aacrjournals.orgashpublications.orgnih.govresearchgate.net Similar synergistic effects have been observed in cholangiocarcinoma, where THZ1-mediated MCL1 suppression enhances the apoptotic effects of the BCL2/BCL-XL inhibitor ABT-263 (navitoclax). nih.gov

Combination with Kinase Inhibitors: THZ1 has been evaluated in combination with various kinase inhibitors to prevent the emergence of drug-resistant cancer cell populations. aacrjournals.orgnih.gov In models of non-small cell lung cancer (NSCLC), bladder cancer, and gastric cancer, combining THZ1 with receptor tyrosine kinase inhibitors (such as erlotinib, crizotinib, or BGJ398) or MEK inhibitors (like trametinib) enhanced cell killing and delayed the development of resistant colonies. aacrjournals.orgnih.govnih.govnih.gov The rationale is that targeted therapies can induce a state of transcriptional dependency, which THZ1 can then exploit by blocking the necessary transcriptional adaptations for survival. aacrjournals.orgnih.gov For instance, in EML4-ALK rearranged lung cancer, cells resistant to ALK inhibitors (crizotinib, ceritinib, alectinib) remain sensitive to THZ1. nih.gov In enzalutamide-resistant prostate cancer, THZ1 treatment can overcome resistance. aacrjournals.org

Combination with Endocrine Therapies: In estrogen receptor-positive (ER+) breast cancer, CDK7, a target of THZ1, is a key driver of ER-mediated transcription. Combining THZ1 with anti-estrogen therapies like fulvestrant (B1683766) has shown enhanced efficacy, particularly in models with acquired resistance to endocrine treatments, such as those with ER mutations. nih.govresearchgate.netaacrjournals.orgsci-hub.se The combination of THZ1 and fulvestrant has been shown to be particularly effective in ER-mutant breast cancer cells. nih.govresearchgate.net

Combination with PARP Inhibitors: THZ1 has been shown to downregulate genes involved in the DNA damage response (DDR), including those in the homologous recombination (HR) pathway. aacrjournals.orgresearchgate.net This has led to the investigation of THZ1 in combination with PARP inhibitors, such as olaparib (B1684210). In HR-proficient cancer cells, low-dose THZ1 treatment demonstrated strong synergistic activity with olaparib, suggesting that THZ1 can induce a state of "BRCAness" and sensitize tumors to PARP inhibition. researchgate.net

Combination with BET Inhibitors: In models of hedgehog-driven medulloblastoma, THZ1 has been shown to work synergistically with the BET inhibitor JQ1. pnas.org This combination resulted in a more potent downregulation of GLI transcription and suppression of cell viability compared to either agent alone. pnas.org

The following table summarizes key preclinical studies on THZ1 combination therapies:

Cancer TypeCombination AgentRationaleKey Findings
Multiple MyelomaVenetoclax (BCL2 inhibitor)THZ1 downregulates MCL-1, a resistance factor for venetoclax. aacrjournals.orgashpublications.orgnih.govSynergistic induction of apoptosis in venetoclax-resistant cells. aacrjournals.orgashpublications.orgnih.govresearchgate.netnih.gov
CholangiocarcinomaABT-263 (BCL2/BCL-XL inhibitor)THZ1 inhibits MCL1 synthesis. nih.govSynergistic impairment of cell growth and induction of apoptosis. nih.gov
NSCLC, Gastric CancerTrametinib (MEK inhibitor)Prevent adaptive resistance to targeted therapy. aacrjournals.orgnih.govEnhanced cell death and suppression of resistant colony formation. aacrjournals.orgnih.gov
NSCLC (ALK+)Crizotinib (ALK inhibitor)Overcome acquired resistance to ALK inhibitors. aacrjournals.orgnih.govCombination retarded tumor growth and improved survival in xenograft models. aacrjournals.org
ER+ Breast CancerFulvestrant (SERD)CDK7 is a key regulator of ER-mediated transcription. nih.govresearchgate.netaacrjournals.orgEnhanced efficacy, especially in models with ER mutations. nih.govresearchgate.netaacrjournals.org
HR-Proficient CancersOlaparib (PARP inhibitor)THZ1 downregulates DDR genes, inducing "BRCAness". researchgate.netStrong synergistic lethality in preclinical models. researchgate.net
MedulloblastomaJQ1 (BET inhibitor)Target oncogenic transcriptional programs. pnas.orgSynergistic inhibition of GLI transcription and cell viability. pnas.org

Synthetic lethality, a concept where the simultaneous loss of two genes is lethal to a cell while the loss of either gene alone is not, provides a powerful framework for identifying new cancer-specific vulnerabilities. Research into THZ1 has uncovered several potential synthetic lethal interactions.

One of the most well-documented synthetic lethal relationships involving a target of THZ1 is with the EWS/FLI fusion oncogene in Ewing sarcoma. mit.edubroadinstitute.orgnih.gov A chemical genomics screen identified that Ewing sarcoma cells have a particular sensitivity to THZ1. mit.edubroadinstitute.orgnih.gov Further investigation using a more selective CDK12/13 inhibitor, THZ531, revealed that inhibition of CDK12 impairs DNA damage repair in an EWS/FLI-dependent manner. mit.edubroadinstitute.orgnih.gov This establishes a synthetic lethal interaction between the presence of the EWS/FLI oncogene and the inhibition of CDK12. mit.edubroadinstitute.orgnih.gov This vulnerability can be further exploited by combining CDK12/13 inhibitors with PARP inhibitors, which results in significant synergy in reducing cell viability and tumor growth in Ewing sarcoma models. mit.edubroadinstitute.orgnih.gov

Another area of investigation is the synthetic lethal interaction between CDK12 and MYC activation. nih.govresearchgate.net Cancers driven by the MYC oncogene often experience high levels of replication stress, making them dependent on factors that manage transcription-replication conflicts. researchgate.net CDK12 plays a role in this process, and its inhibition can exacerbate these conflicts, leading to increased genomic instability and cell death, particularly in MYC-driven tumors. nih.govresearchgate.net

In the context of prostate cancer, studies have shown that the loss of CDK12, a tumor suppressor in this disease, creates a vulnerability to the inhibition of its paralog, CDK13. urotoday.combiorxiv.org This suggests a paralog-based synthetic lethal strategy for treating CDK12-mutant prostate cancers. urotoday.combiorxiv.org

Furthermore, in triple-negative breast cancer (TNBC), a synthetic lethal interaction has been observed between CDK7 inhibition and the p53 pathway. nih.gov In p53-proficient cells, pretreatment with agents that activate p53, followed by treatment with a CDK7 inhibitor like THZ1, can induce apoptosis. nih.gov

The following table summarizes key synthetic lethal interactions involving targets of THZ1:

Cancer TypeSynthetic Lethal PartnerTHZ1 Target(s)Key Findings
Ewing SarcomaEWS/FLI fusion oncogeneCDK12/13Inhibition of CDK12/13 impairs DNA damage repair in EWS/FLI-positive cells. mit.edubroadinstitute.orgnih.gov
MYC-driven CancersMYC activationCDK12CDK12 inhibition exacerbates transcription-replication conflicts in MYC-overexpressing tumors. nih.govresearchgate.net
Prostate CancerCDK12 lossCDK13Cancers with CDK12 loss are vulnerable to the inhibition of its paralog, CDK13. urotoday.combiorxiv.org
Triple-Negative Breast Cancerp53 activationCDK7Pre-activation of p53 followed by CDK7 inhibition induces apoptosis. nih.gov

Broader Research Implications of Thz1 Hydrochloride Studies

Elucidating Transcriptional Regulation in Disease Pathogenesis

THZ1 Hydrochloride's primary target, CDK7, is a key component of the transcription initiation factor II-H (TFIIH) complex and plays a critical role in RNA polymerase II (RNAPII)-mediated transcription. frontiersin.orgnih.govnih.govscienceopen.com By inhibiting CDK7, this compound affects the phosphorylation of the C-terminal domain (CTD) of RNAPII, thereby influencing transcription regulation. glpbio.commedchemexpress.comnih.gov

Research using this compound has helped to elucidate how dysregulation of transcriptional processes contributes to the pathogenesis of various diseases, particularly cancer. nih.govscienceopen.com Studies have shown that THZ1-sensitive cancer cell lines are often enriched for factors involved in RNAPII-driven transcriptional regulation and oncogenic transcription. nih.govscienceopen.com This suggests that these cancers may have a heightened dependency on specific transcriptional programs regulated by CDK7.

Furthermore, this compound has been used to investigate the role of transcriptional CDKs in mediating adaptive responses to targeted cancer therapies. aacrjournals.org It has been shown to impede the ability of cancer cells to persist in the presence of targeted agents, highlighting the potential of transcriptional CDK inhibition as a strategy to overcome drug resistance. aacrjournals.org

This compound has also been used to explore the link between transcriptional regulation and specific disease-related pathways. For instance, in breast cancer cells, this compound has been shown to inhibit the estrogen-induced upregulation of the prolactin receptor (PRLR), which is dependent on CDK7 activity and contributes to cell migration. oncotarget.com This indicates a role for CDK7-mediated transcription in hormone-driven cancer progression.

Additionally, THZ1 has been used to study the role of CDKs in regulating paraptosis, a non-apoptotic form of cell death. nih.gov Research indicates that THZ1, as a CDK7 inhibitor, can modulate vacuolization and rescue cell viability in the context of paraptosis induced by certain agents. nih.gov This suggests that transcriptional regulation mediated by CDKs, including CDK7, is involved in the cellular processes leading to paraptosis.

Understanding Kinase Biology and Inhibitor Design Principles

The development and study of this compound have significantly contributed to the understanding of kinase biology, particularly concerning covalent inhibitors and the complexities of targeting CDKs. This compound's ability to covalently modify CDK7 at a site outside the active domain was an unanticipated finding that provided a novel means of achieving selectivity. glpbio.comapexbt.comselleckchem.com

This mechanism of action has informed the design principles for developing next-generation covalent kinase inhibitors. By demonstrating that targeting remote cysteine residues can lead to potent and selective inhibition, this compound research has opened new avenues for designing inhibitors that can overcome limitations associated with targeting the highly conserved ATP-binding pocket found in many kinases. selleckchem.com

Studies comparing this compound with other CDK inhibitors, including those targeting CDK12 and CDK13, have also provided insights into the specific roles of these kinases in transcriptional regulation and cell cycle control. nih.govaacrjournals.org While THZ1 inhibits multiple CDKs, the development of more selective inhibitors and comparative studies have helped to dissect the individual contributions of CDK7, CDK12, and CDK13 to various cellular processes. nih.govaacrjournals.org For example, research suggests that the potent anti-transcriptional effects of THZ1 may be due to the combined inhibition of CDK7, CDK12, and CDK13. nih.gov

The structural analysis of CDK7 in complex with this compound has provided detailed molecular insights into the binding of this covalent inhibitor, aiding in the rational design of future therapeutic compounds. pnas.org

Development of Next-Generation Transcriptional CDK Inhibitors

The success and insights gained from studies with this compound have directly fueled the development of next-generation transcriptional CDK inhibitors. fishersci.co.uknih.govnih.govresearchgate.net Researchers have utilized the understanding of THZ1's mechanism of action and its effects on transcriptional programs to design and synthesize new compounds with improved selectivity, potency, and pharmacological properties. nih.govscienceopen.comnih.gov

These next-generation inhibitors aim to build upon the therapeutic potential of targeting transcriptional CDKs while potentially minimizing off-target effects or addressing mechanisms of resistance that may emerge with THZ1. nih.gov Examples of such inhibitors, like ICEC0942 and SY-1365, have emerged and are being investigated in preclinical and clinical settings for various cancers. nih.govscienceopen.com

The development of these compounds is often guided by the knowledge gained from studying THZ1-sensitive contexts and the specific transcriptional dependencies identified in those settings. nih.govscienceopen.com The aim is to develop targeted therapies that can effectively disrupt oncogenic transcriptional programs and overcome resistance mechanisms. aacrjournals.orgnih.gov

Exploration of Non-Oncology Research Applications

While initially studied extensively in the context of cancer, the fundamental roles of CDK7 in transcription and cell cycle regulation suggest potential implications in other biological processes. Research with this compound has begun to explore these possibilities in non-oncology fields.

Neurobiological Research (e.g., Neuronal Gene Expression, Synaptic Plasticity)

CDK7's critical role in transcription extends to post-mitotic cells like neurons, where activity-dependent gene expression is crucial for processes such as learning and memory. frontiersin.orgnih.gov Studies using this compound have demonstrated that inhibiting CDK7 can significantly suppress the mRNA levels of immediate-early genes (IEGs), which are rapidly transcribed in response to neuronal activity. frontiersin.orgnih.gov

Furthermore, THZ1 inhibition of CDK7 has been shown to selectively impair long-lasting synaptic plasticity and prevent the formation of long-term memories in animal models. frontiersin.orgnih.gov This highlights the essential role of CDK7-mediated transcription in neuronal function, synaptic plasticity, and memory consolidation. frontiersin.orgnih.gov Research in this area suggests that modulating CDK7 activity could have implications for understanding and potentially treating neurological disorders involving transcriptional dysregulation or impaired synaptic function. frontiersin.orgnih.gov

Central Nervous System Myelination Studies

Myelination in the central nervous system (CNS), the process by which oligodendrocytes form the myelin sheath around axons, is a complex process involving the coordinated expression of numerous genes. frontiersin.orgnih.gov While the direct role of this compound in CNS myelination is not as extensively documented as its role in cancer or neurobiological research, the involvement of transcriptional regulation in oligodendrocyte differentiation and myelination suggests a potential area of research. frontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. What biochemical assays are recommended to confirm THZ1 Hydrochloride’s selectivity for CDK7 over other kinases, and what controls are essential in these experiments?

  • Methodological Answer : Kinase selectivity is typically validated using broad-spectrum kinase profiling panels. Measure IC50 values against a diverse panel of kinases (e.g., CDK12, CDK13, Clk1) to assess off-target effects. Include THZ1-R, a non-covalent analog, as a negative control to confirm that inhibition depends on covalent binding . Dose-response curves should be generated under standardized ATP concentrations to minimize variability.

Q. How should researchers validate the covalent binding mechanism of this compound in enzymatic assays?

  • Methodological Answer : Pre-incubate THZ1 with CDK7 for varying durations to assess time-dependent inhibition, a hallmark of covalent binding. Use mass spectrometry to detect covalent adduct formation between THZ1 and CDK7’s cysteine residues. Competitive assays with reversible CDK7 inhibitors (e.g., dinaciclib) can further distinguish covalent vs. non-covalent mechanisms .

Q. What factors determine the optimal concentration range of this compound for in vitro studies?

  • Methodological Answer : Start with IC50-guided concentrations (e.g., 3.2 nM for CDK7) and perform dose-response assays across cell lines. Account for cell permeability by comparing intracellular target engagement (via Western blot for phosphorylated RNA polymerase II, a CDK7 substrate). Adjust concentrations based on cell viability assays (e.g., MTT) to avoid off-target cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across cancer models, such as differential sensitivity in oesophageal squamous cell carcinoma vs. other malignancies?

  • Methodological Answer : Perform genomic profiling of resistant vs. sensitive cell lines to identify biomarkers (e.g., super-enhancer-associated oncogenes). Use CRISPR-Cas9 screens to validate CDK7 dependency. Orthogonal assays, such as RNA-seq to assess transcriptional shutdown, can confirm on-target effects despite divergent phenotypic outcomes .

Q. What experimental designs are critical for assessing the long-term effects of this compound’s irreversible CDK7 inhibition?

  • Methodological Answer : Conduct wash-out experiments to distinguish durable effects of covalent binding from transient inhibition. Monitor recovery of CDK7 activity post-treatment via kinase activity assays. For in vivo studies, integrate pharmacokinetic profiling (e.g., plasma half-life) with pharmacodynamic markers (e.g., tumor RNA synthesis rates) .

Q. How should combinatorial studies with this compound and other CDK inhibitors (e.g., THZ531) be structured to evaluate synergistic effects?

  • Methodological Answer : Use a dose-matrix design to test all pairwise combinations. Calculate combination indices (e.g., Chou-Talalay method) to quantify synergy. Validate findings with isobologram analysis and assess downstream effects via phosphoproteomics to map pathway crosstalk .

Q. What stability considerations are essential for this compound in aqueous solutions during prolonged assays?

  • Methodological Answer : Monitor degradation using HPLC or LC-MS under varying pH (4–9) and temperature (4°C–37°C) conditions. Include fresh vs. aged compound controls in each experiment. For storage, lyophilize aliquots and reconstitute in DMSO to minimize hydrolysis .

Methodological Best Practices

  • Data Reproducibility : Document batch-specific activity (e.g., lot-to-lot variability in IC50) and validate findings across multiple cell lines. Reference for detailed experimental reporting standards .
  • Literature Integration : Conduct systematic reviews using databases like PubMed, focusing on CDK7’s role in transcription and cell cycle regulation. Prioritize studies that include orthogonal validation (e.g., genetic knockdown) to avoid overreliance on pharmacological data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.